molecular formula C14H17NO4 B2600096 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide CAS No. 1421489-90-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide

Cat. No.: B2600096
CAS No.: 1421489-90-8
M. Wt: 263.293
InChI Key: PSBCHVRCTGXQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopropane carboxamide core substituted with a 3-hydroxypropyl chain and a benzodioxole aromatic system. Cyclopropane rings are known for their strain-induced reactivity and metabolic stability, making this structure pharmacologically relevant. Though direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to aromatic and constrained hydrocarbon systems.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-11(5-6-15-14(17)9-1-2-9)10-3-4-12-13(7-10)19-8-18-12/h3-4,7,9,11,16H,1-2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBCHVRCTGXQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, various nucleophiles

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Regeneration of hydroxy compounds

    Substitution: Formation of various substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopropanecarboxamide Cores

The following compounds share the cyclopropanecarboxamide scaffold but differ in substituents and functional groups:

Compound Name & Source Key Structural Features Synthesis Yield & Conditions Physical Properties Notes
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide (Target) Benzo[d][1,3]dioxol-5-yl, 3-hydroxypropyl substituent Not explicitly reported Likely polar (hydroxy group) Potential for CNS activity due to benzodioxole
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide (94) Thiazol-pyridinyl and 3-methoxybenzoyl substituents 25% yield via coupling reaction Solid (exact state unspecified) Tested in biochemical assays; lower yield suggests synthetic challenges
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide Bromophenyl substituent, diethylamide 77% yield (Procedure A, RT, 18h) Colorless crystalline solid High yield; bromine enhances electrophilicity
(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)...cyclopropane-1-carboxamide Difluorobenzo[d][1,3]dioxolyl, indolyl, benzyloxy groups Not explicitly reported Likely high molecular weight Patent-derived; fluorination may improve bioavailability

Functional Group Variations and Implications

  • Benzodioxole vs.
  • Hydroxypropyl vs. Diethylamide/Thiazol Substituents :
    The 3-hydroxypropyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to lipophilic diethylamide () or heterocyclic thiazol-pyridinyl systems ().
  • Fluorinated Derivatives: Difluorobenzo[d][1,3]dioxolyl () increases electronegativity and may improve blood-brain barrier penetration relative to non-fluorinated analogs .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Cyclopropane rings resist oxidative metabolism, while benzodioxoles may undergo ring-opening in vivo, necessitating further study .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide is a complex organic compound with notable biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a cyclopropanecarboxamide structure via a hydroxypropyl chain. Its chemical formula is C17H19N1O4C_{17}H_{19}N_{1}O_{4}.

The biological activity of this compound primarily involves:

  • Anticancer Activity : The compound exhibits significant anticancer properties against various cancer cell lines. It induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells. This is achieved through the disruption of microtubule assembly, which is crucial for cell division.
  • Biochemical Pathways : The compound's action is mediated through several biochemical pathways that affect cellular processes. It alters the expression of genes involved in apoptosis and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption and Distribution : Factors such as solubility and molecular size influence its absorption and distribution in biological systems. Studies indicate that the compound has favorable solubility characteristics that enhance its bioavailability.
  • Metabolism and Excretion : The compound is metabolized in the liver, with metabolites being excreted primarily via renal pathways. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values varied depending on the cell line, indicating selective activity .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. The studies highlighted its potential as a therapeutic agent in oncology .

Comparative Table of Biological Activity

Biological Activity Effect Mechanism
AnticancerCell cycle arrestDisruption of microtubule assembly
Apoptosis inductionIncreased apoptosisActivation of apoptotic pathways
Gene expression modulationAltered expression profilesInteraction with transcription factors

Q & A

Q. What are the established synthetic routes for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : React benzo[d][1,3]dioxol-5-yl derivatives with propanolamine intermediates under chloroform and triethylamine catalysis to form the hydroxypropyl backbone .
  • Step 2 : Cyclopropane carboxamide coupling typically employs acid chlorides (e.g., cyclopropanecarbonyl chloride) in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) .
  • Critical Parameters : Reaction time (e.g., 18 hours for acylation ), stoichiometric excess of acid chloride (4.0 equiv. for complete conversion ), and post-reaction purification via silica gel chromatography (hexanes/EtOAc gradients) to isolate diastereomers .

Q. How is structural characterization performed for this compound, and what analytical discrepancies require resolution?

  • Methodological Answer :
  • Primary Techniques : Use 1H^1H NMR and 13C^{13}C NMR to confirm backbone connectivity and stereochemistry. HRMS validates molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, amide) .
  • Common Discrepancies :
  • Diastereomer Separation : Silica gel chromatography with hexanes/EtOAc (5:1) resolves diastereomers (dr 23:1) .
  • Hydroxyl Protons : Broad peaks in NMR due to hydrogen bonding; deuterated DMSO or methanol can sharpen signals .

Q. What preliminary pharmacological screening models are appropriate for assessing bioactivity?

  • Methodological Answer :
  • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Dose ranges (30–300 mg/kg) administered intraperitoneally, with ED50_{50} calculations for efficacy .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric purity or reduce byproducts?

  • Methodological Answer :
  • Chiral Catalysis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropane formation to control stereochemistry .
  • Byproduct Mitigation : Use Mitsunobu reactions (e.g., DIAD/TPP) for hydroxyl group activation, minimizing elimination byproducts .
  • Advanced Purification : Replace silica gel with chiral HPLC (e.g., Chiralpak AD-H column) for enantiomer separation .

Q. How should contradictory data in pharmacological assays (e.g., in vitro vs. in vivo efficacy) be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA-BBB assay) to explain in vivo efficacy gaps .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may influence in vivo results .
  • Dose-Response Refinement : Conduct time-dependent studies (e.g., 0.5–24 h post-administration) to align exposure with effect .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., GABAA_A receptors) based on cyclopropane and benzodioxole motifs .
  • QSAR Modeling : Train models with Hammett constants for substituents on the benzodioxole ring to predict anticonvulsant ED50_{50} values .
  • MD Simulations : Analyze ligand-receptor complex stability (e.g., 100 ns simulations in GROMACS) to validate docking poses .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they resolved?

  • Methodological Answer :
  • Bottlenecks : Low yields in Mitsunobu reactions due to reagent sensitivity. Solution : Replace DEAD with ADDP/TPP for safer, scalable conditions .
  • Purification at Scale : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.